5-Bromo-1,7-dimethyl-1H-indazol-3-amine
Overview
Description
5-Bromo-1,7-dimethyl-1H-indazol-3-amine is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 1st and 7th positions of the indazole ring, along with an amine group at the 3rd position. The molecular formula for this compound is C9H10BrN3.
Mechanism of Action
Target of Action
5-Bromo-1,7-dimethyl-1H-indazol-3-amine is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . .
Mode of Action
Indazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Indazole derivatives have been found to exhibit a variety of effects, including antitumor activity
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-fluorobenzonitrile.
Reflux with Hydrazine Hydrate: The starting material is refluxed with hydrazine hydrate (80%) to yield 5-bromo-1H-indazol-3-amine.
Methylation: The resulting compound is then subjected to methylation to introduce the methyl groups at the 1st and 7th positions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1,7-dimethyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.
Reduction Products: Reduction typically yields amine derivatives with altered oxidation states.
Scientific Research Applications
5-Bromo-1,7-dimethyl-1H-indazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Comparison:
- Structural Differences: The primary difference lies in the position and number of substituents on the indazole ring.
- Biological Activity: While similar compounds may exhibit comparable biological activities, the presence of different substituents can significantly alter their potency and selectivity.
- Uniqueness: 5-Bromo-1,7-dimethyl-1H-indazol-3-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-1,7-dimethylindazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-5-3-6(10)4-7-8(5)13(2)12-9(7)11/h3-4H,1-2H3,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSJBVLMXDSHOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(N=C2N)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270908 | |
Record name | 1H-Indazol-3-amine, 5-bromo-1,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820704-52-6 | |
Record name | 1H-Indazol-3-amine, 5-bromo-1,7-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820704-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazol-3-amine, 5-bromo-1,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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